

# 4,6-Dibromo-2,3-dichloroaniline chemical properties

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## Compound of Interest

Compound Name: *4,6-Dibromo-2,3-dichloroaniline*

Cat. No.: *B144262*

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An In-depth Technical Guide to the Chemical Properties of **4,6-Dibromo-2,3-dichloroaniline**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

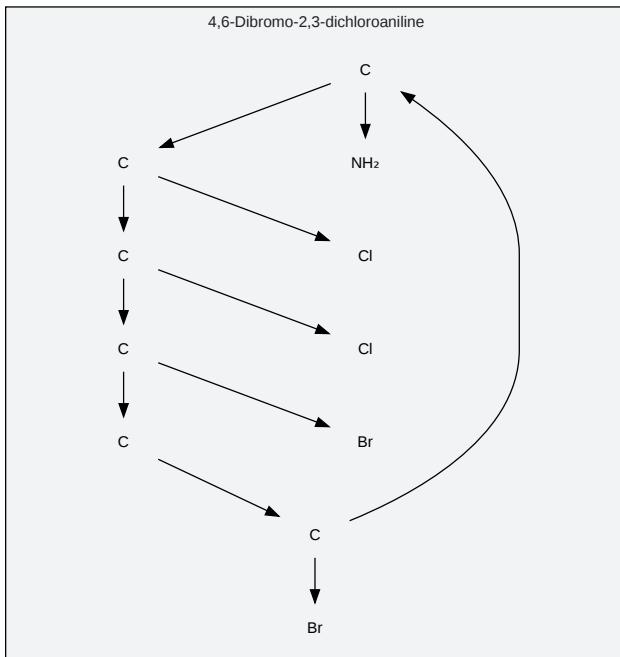
**4,6-Dibromo-2,3-dichloroaniline** is a highly halogenated aromatic amine that serves as a specialized building block in synthetic organic chemistry. Its unique substitution pattern, featuring both bromine and chlorine atoms, imparts distinct electronic and steric properties, making it a valuable intermediate for the synthesis of complex heterocyclic systems and potential active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its core chemical properties, a plausible synthetic pathway, reactivity analysis, spectroscopic profile, and critical safety protocols. The content is structured to deliver field-proven insights and actionable knowledge for professionals in chemical research and drug development.

## Core Chemical Identity and Physicochemical Properties

**4,6-Dibromo-2,3-dichloroaniline**, identified by the CAS Number 113571-15-6, is a substituted aniline featuring a dense halogen substitution pattern.<sup>[1]</sup> The presence of four halogen atoms on the benzene ring significantly influences its molecular properties, rendering it a solid crystalline material at room temperature with low aqueous solubility.<sup>[1][2]</sup>

## Chemical Structure

The structure consists of an aniline core with chlorine atoms at positions 2 and 3, and bromine atoms at positions 4 and 6. This arrangement creates a sterically hindered and electron-deficient aromatic system.



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Caption: 2D Structure of **4,6-Dibromo-2,3-dichloroaniline**.

## Physicochemical Data Summary

The key quantitative properties of **4,6-Dibromo-2,3-dichloroaniline** are summarized in the table below, providing a quick reference for experimental design.

Property	Value	Source(s)
CAS Number	113571-15-6	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Br <sub>2</sub> Cl <sub>2</sub> N	<a href="#">[4]</a>
Molecular Weight	319.81 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Crystalline Solid	<a href="#">[3]</a>
Melting Point	104-108 °C	<a href="#">[1]</a>
Density	2.161 g/cm <sup>3</sup>	<a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	4,6-dibromo-2,3-dichloroaniline	<a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	2,3-Dichloro-4,6-dibromobenzenamine	<a href="#">[3]</a>

## Synthesis and Purification Protocol

While specific literature detailing the synthesis of **4,6-Dibromo-2,3-dichloroaniline** is not widely published, a logical and robust pathway can be designed based on established methods for the halogenation of anilines.[\[5\]](#)[\[6\]](#) The proposed method involves the direct bromination of a readily available precursor, 2,3-dichloroaniline.

The core principle of this synthesis relies on the activating, ortho-, para-directing nature of the amine group. Although the two chlorine atoms are deactivating, the amine's influence is strong enough to direct incoming electrophiles (bromine) to the open para (position 4) and ortho (position 6) sites.

## Proposed Synthetic Workflow



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Caption: Proposed workflow for the synthesis of **4,6-Dibromo-2,3-dichloroaniline**.

## Step-by-Step Experimental Protocol

### Materials:

- 2,3-Dichloroaniline (1 equivalent)
- Glacial Acetic Acid (solvent)
- Bromine (2.1 equivalents)
- Saturated Sodium Bisulfite solution
- 10 M Sodium Hydroxide solution
- Ethanol (for recrystallization)
- Deionized Water

### Procedure:

- Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2,3-dichloroaniline (1 eq.) in glacial acetic acid. Cool the flask in an ice bath to an internal temperature of 0-5 °C.
- Bromination: Slowly add bromine (2.1 eq.), dissolved in a small amount of glacial acetic acid, dropwise to the stirred solution via the dropping funnel. The addition rate must be controlled to maintain the temperature below 10 °C. Causality Insight: Keeping the temperature low minimizes the formation of over-brominated byproducts and potential oxidation.
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice water. Quench the excess bromine by adding a saturated solution of sodium bisulfite dropwise until the orange/brown color disappears.

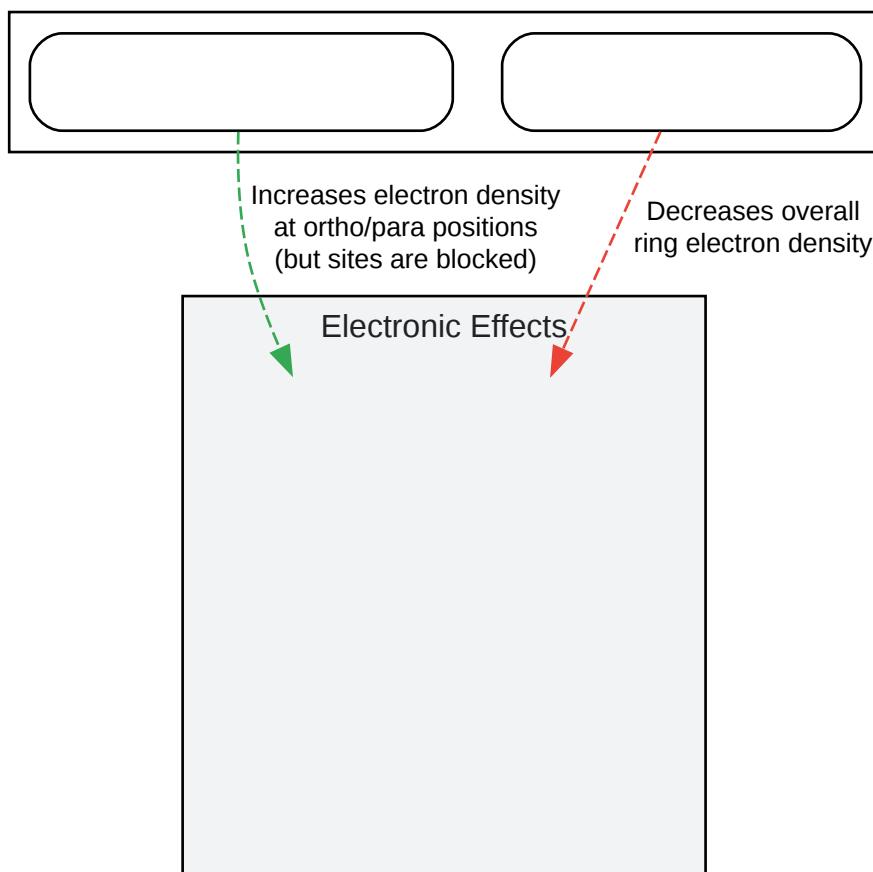
- Precipitation: Slowly neutralize the acidic solution with 10 M NaOH solution until it reaches a pH of ~7-8. The product will precipitate as a solid. Trustworthiness Check: This step is critical; ensuring complete neutralization maximizes the yield of the insoluble amine product.
- Isolation: Collect the crude solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove any inorganic salts.
- Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure **4,6-Dibromo-2,3-dichloroaniline** as a crystalline solid.

## Chemical Reactivity and Mechanistic Insights

The reactivity of **4,6-Dibromo-2,3-dichloroaniline** is dictated by the interplay of the activating amino group and the four strongly deactivating halogen substituents.

## Electronic Effects on the Aromatic Ring

The two chlorine atoms and two bromine atoms exert a powerful electron-withdrawing inductive effect (-I), which significantly deactivates the aromatic ring towards further electrophilic substitution.<sup>[7]</sup> Conversely, the lone pair on the nitrogen atom of the amino group exerts a strong electron-donating resonance effect (+R), which activates the ring. However, the cumulative deactivating effect of the four halogens is dominant, making further substitution on the ring highly unfavorable under standard conditions.



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Caption: Opposing electronic effects governing the reactivity of the aromatic core.

## Reactivity of the Amino Group

The primary site of reactivity for this molecule is the amino group. However, its nucleophilicity is significantly diminished due to the strong electron-withdrawing effects of the adjacent halogens.

[7] Despite this reduction, the amino group can still undergo several characteristic reactions:

- N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This reaction may require forcing conditions (e.g., heating with a catalyst) due to the reduced nucleophilicity.
- Diazotization: Reaction with nitrous acid (generated *in situ* from  $\text{NaNO}_2$  and a strong acid) to form a diazonium salt. These salts are versatile intermediates for introducing a wide range of functional groups.

- Use in Heterocycle Synthesis: The compound is a known precursor for the synthesis of benzothiazoles.[1][3] This typically involves a reaction where the aniline nitrogen and an adjacent C-H bond (if available, or a pre-functionalized group) participate in a cyclization reaction.

## Applications in Research and Drug Development

Halogenated anilines are foundational scaffolds in medicinal chemistry and agrochemical science.[8][9] The specific substitution pattern of **4,6-Dibromo-2,3-dichloroaniline** makes it a unique building block.

- Precursor for Benzothiazoles: Its most direct application is in the synthesis of substituted benzothiazoles.[1][2] The benzothiazole core is a prominent feature in many biologically active compounds, including anticancer and antimicrobial agents.
- Fragment for Drug Discovery: In drug development, the introduction of halogens can enhance binding affinity, improve metabolic stability, and increase lipophilicity, which can aid in cell membrane penetration.[10] This molecule can serve as a heavily substituted "eastern-hemisphere" fragment in the design of novel kinase inhibitors or other targeted therapies.
- Agrochemical Intermediates: Dichloroaniline derivatives are precursors to several important herbicides.[8] The unique halogenation of this compound could be exploited to develop new active ingredients with novel mechanisms of action or improved environmental profiles.

## Spectroscopic Profile

Characterization of **4,6-Dibromo-2,3-dichloroaniline** relies on standard spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic N-H stretching bands for the primary amine at approximately  $3300\text{-}3500\text{ cm}^{-1}$ . Aromatic C-H and C=C stretching bands will also be present. Data for this compound is available in the NIST Chemistry WebBook.[4]
- Mass Spectrometry (MS): The mass spectrum will exhibit a complex and highly characteristic isotopic pattern due to the presence of two bromine atoms (isotopes  $^{79}\text{Br}$  and  $^{81}\text{Br}$  in  $\sim 1:1$

ratio) and two chlorine atoms (isotopes  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in  $\sim 3:1$  ratio). This pattern provides unambiguous confirmation of the elemental composition.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: A single singlet is expected in the aromatic region (likely downfield,  $\sim 7.0\text{-}8.0$  ppm) corresponding to the single proton on the aromatic ring at position 5. A broad singlet corresponding to the two amine protons will also be observed.
  - $^{13}\text{C}$  NMR: Six distinct signals are expected for the six aromatic carbons, with their chemical shifts influenced by the attached halogens and the amino group.

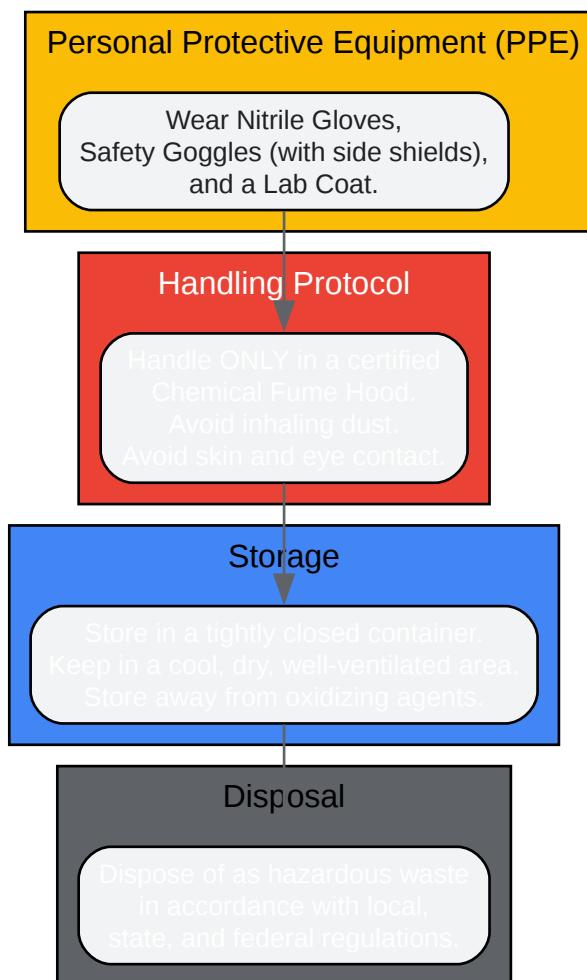
## Safety, Handling, and Storage

**4,6-Dibromo-2,3-dichloroaniline** is a hazardous chemical and must be handled with appropriate precautions.

Hazard Summary:

- Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
- Sensitization: May cause an allergic skin reaction.
- Carcinogenicity: Suspected of causing cancer.
- Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

## Safe Handling and Storage Workflow



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Caption: Essential workflow for the safe handling and storage of the compound.

#### First Aid Measures:

- **Inhalation:** Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
- **Skin Contact:** Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
- **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[11]

- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

## Conclusion

**4,6-Dibromo-2,3-dichloroaniline** is a specialized chemical intermediate whose value lies in its densely functionalized and electronically modified aromatic core. While its reactivity is tempered by the heavy halogen substitution, the remaining amino group provides a reliable handle for further synthetic transformations. For researchers in drug discovery and materials science, this compound offers a unique scaffold for creating novel molecular architectures. Strict adherence to safety protocols is paramount when handling this toxic and potentially carcinogenic substance.

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